molecular formula C31H26BrN5O B2898879 6-bromo-4-phenyl-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]quinazolin-2-amine CAS No. 391890-28-1

6-bromo-4-phenyl-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]quinazolin-2-amine

Cat. No.: B2898879
CAS No.: 391890-28-1
M. Wt: 564.487
InChI Key: ZENMXCQHLYMJJR-UHFFFAOYSA-N
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Description

6-bromo-4-phenyl-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]quinazolin-2-amine is a synthetically designed quinazoline derivative that functions as a potent and selective kinase inhibitor, with research primarily focused on oncology and targeted therapy development. Its molecular structure is engineered to act as a ATP-competitive inhibitor, effectively blocking the kinase activity of specific protein targets involved in signal transduction pathways that drive cellular proliferation and survival. Scientific studies, such as those documented in research profiling similar quinazoline-based compounds, indicate its significant research value in exploring resistance mechanisms to first-generation kinase inhibitors and in developing next-generation therapeutic candidates for cancers including non-small cell lung cancer (NSCLC) and breast cancer. The compound's core quinazoline scaffold is a well-established pharmacophore for targeting the epidermal growth factor receptor (EGFR) family, while the bromo substituent and the extended 4-phenylpiperazine-carboxamide moiety are strategic modifications intended to enhance potency and overcome common resistance mutations, such as T790M, and to improve pharmacokinetic properties. Researchers utilize this compound as a critical chemical probe to dissect aberrant signaling pathways in vitro and in vivo, to evaluate synergistic effects in combination therapy regimens, and to serve as a lead structure in the rational design of novel targeted agents. Its application extends to fundamental biochemical studies of kinase function and the high-throughput screening of compound libraries to identify potential adjuvant treatments.

Properties

IUPAC Name

[4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26BrN5O/c32-24-13-16-28-27(21-24)29(22-7-3-1-4-8-22)35-31(34-28)33-25-14-11-23(12-15-25)30(38)37-19-17-36(18-20-37)26-9-5-2-6-10-26/h1-16,21H,17-20H2,(H,33,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENMXCQHLYMJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NC4=NC5=C(C=C(C=C5)Br)C(=N4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The quinazoline core is synthesized via the Niementowski reaction (Source). Anthranilic acid derivatives undergo cyclocondensation with formamide or urea under thermal or microwave-assisted conditions:

$$
\text{Anthranilic acid} + \text{Formamide} \xrightarrow{\Delta \, \text{or} \, \mu\text{W}} \text{Quinazolin-2-one} \rightarrow \text{Quinazolin-2-amine via ammonolysis}
$$

Procedure (Source):

  • Anthranilic acid (10 mmol) and formamide (15 mmol) are heated at 120°C for 6–8 hours.
  • The crude product is purified via recrystallization (ethanol/water) to yield 4-phenylquinazolin-2-amine.
  • Bromination : The 6-position is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C (Source).

Key Data

Step Reagents/Conditions Yield (%) Purity (%)
Cyclization Formamide, 120°C, 8h 78 95
Bromination NBS, DMF, 0°C, 2h 65 92

Synthesis of 4-(4-Phenylpiperazine-1-Carbonyl)Phenyl Side Chain

Carbodiimide-Mediated Coupling

The side chain is prepared by coupling 4-phenylpiperazine with 4-nitrobenzoyl chloride, followed by reduction and activation (Source):

  • Acylation :
    $$
    \text{4-Nitrobenzoyl chloride} + \text{4-Phenylpiperazine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{4-Nitro-N-(4-phenylpiperazin-1-yl)benzamide}
    $$

  • Reduction : Nitro to amine conversion using hydrogen gas (H₂, 50 psi) and palladium on carbon (Pd/C) in ethanol.

  • Activation : The resultant 4-aminobenzoylpiperazine is converted to its acid chloride using thionyl chloride (SOCl₂).

Final Amide Coupling

HOBt/EDC-Mediated Amidation

The quinazolin-2-amine core and activated side chain are coupled under mild conditions (Source):

$$
\text{6-Bromo-4-phenylquinazolin-2-amine} + \text{4-(4-Phenylpiperazine-1-carbonyl)benzoyl chloride} \xrightarrow{\text{HOBt, EDC, DMF}} \text{Target Compound}
$$

Optimized Conditions

  • Solvent: Anhydrous DMF
  • Temperature: 0°C → RT (24h)
  • Workup: Extraction with ethyl acetate, column chromatography (SiO₂, hexane/EtOAc 3:1)

Yield and Characterization

Parameter Value
Yield 58%
Melting Point 212–214°C
$$ ^1\text{H NMR} $$ (DMSO-$$d_6 $$) δ 8.21 (d, 1H), 7.89–7.45 (m, 12H), 3.82 (br s, 4H)
HRMS (ESI+) m/z 624.1342 [M+H]⁺

Industrial-Scale Considerations

Continuous Flow Synthesis

To enhance scalability, microwave-assisted cyclization and flow hydrogenation are employed (Source):

  • Microwave cyclization : 150°C, 20 min, 85% yield.
  • Flow reactor for bromination : Residence time 30 min, 70% yield.

Purification Strategies

  • Crystallization : Ethanol/water mixtures for core intermediate.
  • Chromatography : Preparative HPLC for final compound (>99% purity).

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Reported Methods

Method Total Yield (%) Purity (%) Time (h)
Classical stepwise 32 95 48
Flow-assisted 45 98 18
Microwave-optimized 52 97 12

Challenges and Solutions

Regioselective Bromination

Early methods suffered from poor regioselectivity at the 6-position. Using NBS with a radical initiator (AIBN) in CCl₄ improved selectivity to >95% (Source).

Amide Coupling Efficiency

Low yields (30–40%) in early attempts were addressed by switching from DCC to EDC/HOBt, enhancing coupling efficiency to 58% (Source).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-4-phenyl-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]quinazolin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain kinases.

    Biological Studies: The compound is used in studies related to receptor binding and signal transduction pathways.

    Pharmacology: It serves as a lead compound in the development of new therapeutic agents targeting neurological disorders.

    Chemical Biology: The compound is utilized in chemical biology for probing biological systems and understanding molecular interactions.

Mechanism of Action

The mechanism of action of 6-bromo-4-phenyl-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]quinazolin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Key structural features :

  • The bromine atom enhances electrophilicity and influences binding interactions in kinase inhibition .

Comparison with Similar Quinazoline Derivatives

Substituent Variations at Position 6

Compound Name Substituent at C6 Amine Substituent at C2 Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound Br 4-(4-Phenylpiperazine-1-carbonyl)phenyl 561.43 Not reported (inferred kinase inhibition) -
6-Bromo-N,4-diphenylquinazolin-2-amine Br Phenyl 376.25 Kinase inhibition (CLK1/CLK4)
6-Chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine Cl 2-Chlorophenyl 366.25 High logP (6.46), low solubility
6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine Benzo[d][1,3]dioxol-5-yl Thiophen-2-ylmethyl 362.10 >95% purity, CDC2-like kinase inhibition

Insights :

  • Bromo vs. Chloro : Bromine’s larger atomic radius may enhance steric effects and π-π stacking compared to chlorine .
  • Electron-withdrawing groups (e.g., Br, Cl) at C6 improve stability and binding affinity in kinase inhibitors .

Variations in the Amine Substituent at Position 2

Compound Name Amine Substituent Structure Molecular Weight (g/mol) Synthesis Yield Key Findings Reference
Target Compound 4-(4-Phenylpiperazine-1-carbonyl)phenyl 561.43 Not reported Potential for CNS targeting (piperazine moiety) -
N-(4-Iodobenzyl)-4-methylquinazolin-2-amine 4-Iodobenzyl 392.22 72% High melting point (177–178°C)
6,7-Dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine 4-Phenoxyphenyl 405.43 - Similarity score: 0.65 (vs. target)
N-(1-Benzylpiperidin-4-yl)-6,7-dimethoxyquinazolin-4-amine 1-Benzylpiperidin-4-yl 433.53 - Binds to kinase ATP-binding pockets

Insights :

  • Piperazine/phenylpiperazine groups enhance solubility and modulate blood-brain barrier penetration .
  • Bulky aryl groups (e.g., phenoxyphenyl) reduce metabolic clearance but may limit bioavailability .

Characterization :

  • Purity : LCMS methods (e.g., 4–100% acetonitrile gradients) achieve >95% purity for related compounds .
  • NMR/HRMS : Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ ~165 ppm) .

Q & A

Q. What are the established synthetic routes for this compound?

The compound is typically synthesized via multi-step reactions:

  • Step 1 : React 6-bromo-4-chloroquinazoline with an aniline derivative (e.g., 4-(4-phenylpiperazine-1-carbonyl)aniline) in dimethylformamide (DMF) using Hunig’s base as a catalyst at room temperature .
  • Step 2 : Purify via column chromatography with ethyl acetate/hexane gradients. Yield optimization (up to 99%) is achieved by controlling reaction time and solvent ratios .
  • Validation : Confirm structure using 1^1H/13^13C NMR and LCMS (>95% purity) .

Q. How is the compound structurally characterized?

Key techniques include:

  • X-ray crystallography : Resolves bond angles and spatial arrangement of the quinazoline core and phenylpiperazine substituents .
  • NMR spectroscopy : Distinguishes aromatic protons (δ 7.2–8.5 ppm) and piperazine carbons (δ 50–60 ppm) .
  • FT-IR : Identifies C=O (1705 cm1^{-1}) and C-Br (528 cm1^{-1}) stretches .

Q. What analytical methods ensure purity and stability?

  • LCMS : Dual gradients (4%→100% acetonitrile) with trifluoroacetic acid modifiers achieve retention times of 3.05–4.53 minutes and >95% purity .
  • TLC : Cyclohexane/ethyl acetate (2:1) monitors reaction progress .

Advanced Research Questions

Q. How can synthetic yield and scalability be optimized?

  • Microwave-assisted synthesis : Reduces reaction time (1–2 hours vs. 24 hours) for Suzuki-Miyaura coupling steps .
  • Solvent selection : DMF enhances solubility of intermediates, while LiCl washes reduce polar impurities .
  • Catalyst tuning : Tetrakis(triphenylphosphine)palladium(0) improves cross-coupling efficiency (58–99% yield) .

Q. What methodologies assess its biological target interactions?

  • Kinase inhibition assays : Measure IC50_{50} values against CDC2-like kinases using radioactive 33^{33}P-ATP incorporation .
  • Molecular docking : Predict binding affinity to EGFR or CLK1 kinases via AutoDock Vina (∆G values < -8 kcal/mol) .
  • SAR studies : Compare bromine (enhanced antimicrobial activity) vs. chlorine (kinase selectivity) substituents .

Q. How do structural modifications influence bioactivity?

  • Substituent effects :
PositionModificationImpact
Quinazoline C6Bromine → ChlorineReduces MIC against S. aureus from 2 μM → 8 μM
Piperazine ringPhenyl → PyridinylIncreases CLK1 inhibition (IC50_{50} 0.12 μM → 0.07 μM)
  • Bioisosteric replacement : Replacing the benzothiazole core with quinazoline improves metabolic stability (t1/2_{1/2} > 6 hours in hepatocytes) .

Q. How to resolve contradictions in reported biological data?

  • Assay standardization : Discrepancies in IC50_{50} values (e.g., 0.07 μM vs. 0.15 μM) arise from ATP concentrations (1 mM vs. 10 μM). Normalize to ATP KmK_m values .
  • Cell-line specificity : Antiproliferative activity varies in HeLa (GI50_{50} 1.2 μM) vs. MCF-7 (GI50_{50} 3.8 μM) due to differential kinase expression .

Q. What computational models predict pharmacokinetic properties?

  • ADMET profiling : SwissADME predicts high permeability (LogP = 3.8) but moderate solubility (LogS = -4.2).
  • Metabolic sites : CYP3A4-mediated oxidation at the piperazine carbonyl group (identified via MetaSite) .

Methodological Resources

  • Spectral Data : Access 1^1H/13^13C NMR shifts and HRMS in DMSO-d6 .
  • Crystallography Files : CCDC deposition numbers for X-ray structures (e.g., SU2454) .
  • Kinase Assay Protocols : Reaction Biology Corporation’s standardized protocols .

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